molecular formula C12H16F3N3O3S B7177154 N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide

N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide

Cat. No.: B7177154
M. Wt: 339.34 g/mol
InChI Key: PNWOZDFXNAOGSH-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide: is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an amino phenyl ring, which is further connected to a morpholine ring substituted with a sulfonamide group

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O3S/c13-12(14,15)9-16-10-3-1-2-4-11(10)17-22(19,20)18-5-7-21-8-6-18/h1-4,16-17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOZDFXNAOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=C2NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline, 2,2,2-trifluoroethylamine, morpholine, and sulfonyl chloride.

    Reduction of Nitro Group: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Formation of Trifluoroethylamino Derivative: The amino group is then reacted with 2,2,2-trifluoroethylamine under basic conditions to form the trifluoroethylamino derivative.

    Cyclization: The intermediate is cyclized with morpholine to form the morpholine ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to sulfonic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,2,2-trifluoroethylamino)phenyl]acetamide
  • N-[2-(2,2,2-trifluoroethylamino)phenyl]benzamide
  • N-[2-(2,2,2-trifluoroethylamino)phenyl]pyrrolidine-4-sulfonamide

Uniqueness

N-[2-(2,2,2-trifluoroethylamino)phenyl]morpholine-4-sulfonamide is unique due to the presence of both a morpholine ring and a sulfonamide group, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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